N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
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Overview
Description
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline: is a complex organic compound with the molecular formula C20H16N2O5S and a molecular weight of 396.42 g/mol . This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a phenoxyaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The phenoxyaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce various substituted phenoxyanilines.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline
- 3-methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline
Uniqueness
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is unique due to the presence of the phenoxyaniline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H |
InChI Key |
GMJRTHIULJPMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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